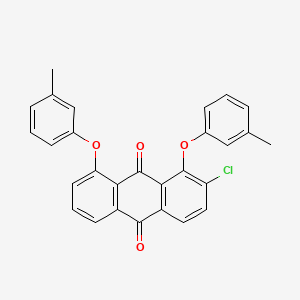

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

61601-44-3 |

|---|---|

Molecular Formula |

C28H19ClO4 |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

2-chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)27(31)25-21(26(20)30)12-13-22(29)28(25)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |

InChI Key |

RMUGIGJPNHKLMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC(=C5)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for anthracene derivatives often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the anthracene core.

Reduction: This can be used to modify the electronic properties of the compound.

Substitution: Halogen atoms can be replaced with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield a variety of functionalized anthracene derivatives .

Scientific Research Applications

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of photophysical properties and their effects on biological systems.

Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species.

Industry: Utilized in the production of OLEDs and other optoelectronic devices

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of photons, the compound can undergo electronic transitions that lead to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer and electron transfer processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Adsorption

- Fe₃O₄@SiO₂-APTMS-BCAD (1,8-bis(3-chloropropoxy)anthracene-9,10-dione) Substituents: 3-chloropropoxy groups at 1,8-positions. Application: Magnetic adsorbent for Cu(II) extraction with high selectivity (>95% efficiency) and stability in competitive ion environments . Key Difference: The chloropropoxy chain enhances hydrophilicity and metal-binding capacity compared to the target compound’s methylphenoxy groups, which may introduce steric hindrance and reduce aqueous solubility.

Pharmaceutical Derivatives

- Mitoxantrone (1,4-dihydroxy-5,8-bis(aminoethyl)anthracene-9,10-dione) Substituents: Hydroxy and aminoethyl groups. Application: Anticancer agent targeting B-16 melanoma and P-388 leukemia via DNA intercalation .

Simple Phenoxy Derivatives

- 1,8-Diphenoxyanthraquinone (CAS 82-17-7) Substituents: Phenoxy groups at 1,8-positions. Application: Used in dyes or polymers due to its planar structure and π-conjugation .

Physicochemical Properties

Table 1: Comparative Properties of Anthraquinone Derivatives

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The chloro group in the target compound increases electrophilicity, enhancing interactions with electron-rich species (e.g., metal ions), while methylphenoxy groups donate electrons via the methyl substituent, balancing reactivity.

- Solubility: Methylphenoxy groups likely reduce aqueous solubility compared to hydrophilic derivatives like mitoxantrone but improve compatibility with organic matrices.

Biological Activity

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione is a synthetic organic compound classified under the anthraquinone derivatives. Its structural characteristics include a chlorine atom at the second position and two 3-methylphenoxy groups at the first and eighth positions of the anthracene framework. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The chemical formula of this compound is C₁₉H₁₄ClO₄. The presence of the dione functional group at positions 9 and 10 enhances its reactivity, making it a candidate for various biological applications.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . It has been shown to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

In a study involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability, underscoring its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Key findings include:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism against bacteria may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione | Structure | Different substitution pattern at positions 1 and 5 |

| 9,10-Anthracenedione | Structure | Base structure without substituents |

| 1,8-Dihydroxyanthraquinone | Structure | Hydroxyl substitutions instead of phenoxy |

The unique combination of chlorine substitution and phenoxy groups in this compound potentially enhances its solubility and biological efficacy compared to these similar compounds .

Case Studies

Several case studies have highlighted the biological activities of this compound:

-

Antitumor Efficacy in Breast Cancer Models :

- A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to reduced tumor size and increased apoptosis markers.

-

Antimicrobial Effects in Clinical Isolates :

- Clinical isolates from patients with bacterial infections were tested against this compound. Results showed that it effectively inhibited growth in multi-drug resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.